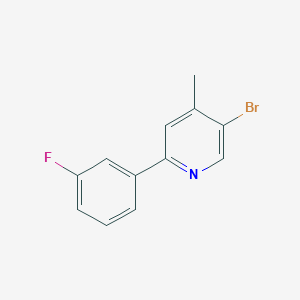

5-Bromo-2-(3-fluorophenyl)-4-methylpyridine

CAS No.:

Cat. No.: VC17767556

Molecular Formula: C12H9BrFN

Molecular Weight: 266.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H9BrFN |

|---|---|

| Molecular Weight | 266.11 g/mol |

| IUPAC Name | 5-bromo-2-(3-fluorophenyl)-4-methylpyridine |

| Standard InChI | InChI=1S/C12H9BrFN/c1-8-5-12(15-7-11(8)13)9-3-2-4-10(14)6-9/h2-7H,1H3 |

| Standard InChI Key | SNPJXNWFYDSODG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC=C1Br)C2=CC(=CC=C2)F |

Introduction

5-Bromo-2-(3-fluorophenyl)-4-methylpyridine is a pyridine derivative that has garnered significant attention in various fields, including medicinal chemistry and organic synthesis. This compound features a pyridine ring substituted at the 5-position with a bromine atom, at the 2-position with a 3-fluorophenyl group, and at the 4-position with a methyl group. Its molecular formula is C12H9BrFN, and it has a molecular weight of 266.11 g/mol .

Synthesis Methods

The synthesis of 5-Bromo-2-(3-fluorophenyl)-4-methylpyridine typically involves multi-step organic reactions. A common method includes the bromination of 2-(3-fluorophenyl)-4-methylpyridine using bromine or N-bromosuccinimide (NBS) in an inert solvent like dichloromethane or chloroform at temperatures ranging from 0 to 25°C. This controlled environment ensures selective bromination at the desired position on the pyridine ring.

In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. Automated reactors allow for precise control over reaction parameters, such as temperature and pressure, which are crucial for scaling up production. Additionally, palladium-catalyzed cross-coupling reactions have been explored to synthesize related pyridine derivatives, indicating versatility in synthetic approaches.

Applications and Biological Activity

This compound has significant applications in scientific research, particularly in medicinal chemistry. Its structure allows it to act as a protein kinase inhibitor, modulating cell cycle control by interfering with specific signaling pathways. The unique electronic properties imparted by the bromine and fluorine atoms enhance its binding affinity to target proteins.

Data Table: Applications of 5-Bromo-2-(3-fluorophenyl)-4-methylpyridine

| Application Area | Specific Uses | Key Characteristics |

|---|---|---|

| Medicinal Chemistry | Drug development, protein kinase inhibition | Building block for pharmaceuticals, enhanced binding affinity |

| Organic Synthesis | Intermediate in synthesizing complex molecules | Versatile in cross-coupling and substitution reactions |

| Material Science | Potential applications in optoelectronics | Unique electronic properties |

Research Findings and Future Directions

Research on 5-Bromo-2-(3-fluorophenyl)-4-methylpyridine highlights its potential in drug development due to its ability to modulate biological pathways. The compound's structure-activity relationship suggests that modifications to its substituents can enhance its biological activity, making it a promising candidate for further research in medicinal chemistry .

Future studies could focus on exploring its applications in material science and optimizing its synthesis methods for industrial-scale production. The use of continuous flow processes and palladium-catalyzed reactions offers opportunities for improving efficiency and yield in the synthesis of this compound and its derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume